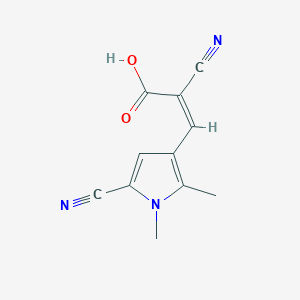
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid
Description
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a cyano group and a pyrrole ring. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Properties
IUPAC Name |
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-8(3-9(5-12)11(15)16)4-10(6-13)14(7)2/h3-4H,1-2H3,(H,15,16)/b9-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIYDJWFEBLROR-OQFOIZHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(/C#N)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Prop-2-enoic Acid Moiety: This can be synthesized through a Knoevenagel condensation reaction involving malonic acid derivatives and aldehydes.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in various substitution reactions, particularly at the cyano groups or the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, compounds with cyano and pyrrole groups are often investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of cyano groups can influence the compound’s ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)prop-2-enoic acid: Another compound with a similar core structure but different substituents.
2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)propanoic acid: A compound with a similar backbone but different functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


